butyl 5-formyl-1H-imidazole-4-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
butyl 5-formyl-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-2-3-4-14-9(13)8-7(5-12)10-6-11-8/h5-6H,2-4H2,1H3,(H,10,11) |
InChI Key |
INPDRFQWCFSDSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(NC=N1)C=O |
Origin of Product |
United States |
Synthetic Methodologies for Butyl 5 Formyl 1h Imidazole 4 Carboxylate and Analogous Imidazole Carboxylates
Historical and Contemporary Approaches to Imidazole (B134444) Ring Construction
The synthesis of the imidazole ring, a cornerstone of many pharmaceuticals and functional materials, has evolved from classical condensation reactions to sophisticated multicomponent and cycloaddition strategies. tsijournals.comrsc.org These methods provide access to a wide array of substituted imidazoles, including the precursors for butyl 5-formyl-1H-imidazole-4-carboxylate.
Classical Heterocycle Annulation Methods Adapted for Substituted Imidazoles
The foundational methods for imidazole synthesis, while over a century old, remain relevant in modern organic synthesis. These classical routes are often adapted to produce specifically substituted imidazoles.
Debus-Radziszewski Imidazole Synthesis: First reported by Heinrich Debus in 1858, this method involves the reaction of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. researchgate.net This one-pot reaction can be adapted to produce C-substituted imidazoles. By varying the dicarbonyl and aldehyde components, different substitution patterns on the imidazole ring can be achieved. For the synthesis of precursors to this compound, a glyoxal (B1671930) derivative and an appropriate aldehyde could theoretically be employed.
Wallach Synthesis: The Wallach synthesis involves the reaction of phosphorus oxychloride with N,N'-disubstituted oxamides, which are then reduced to form imidazoles. tsijournals.com This method is particularly useful for producing chloroimidazoles.
Marckwald Synthesis: This method involves the reaction of an α-aminoketone with a cyanate, isothiocyanate, or thiocyanate (B1210189) to form an imidazolin-2-thione, which can then be dehydrogenated to the corresponding imidazole. youtube.com
These classical methods, while robust, can sometimes suffer from low yields and harsh reaction conditions.
Condensation and Cycloaddition Reactions for Imidazole Core Formation
Modern synthetic strategies often employ condensation and cycloaddition reactions, which can offer improved efficiency, regioselectivity, and functional group tolerance. rsc.orgrsc.org
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials. nih.govnih.gov The Radziszewski reaction is a classic example of a four-component reaction. nih.gov Microwave-assisted protocols have been shown to optimize this reaction, allowing for the synthesis of a diverse library of imidazoles. nih.gov Various catalysts, including erbium triflate and boric acid, have been employed to facilitate the synthesis of highly substituted imidazoles via MCRs. organic-chemistry.orgacs.org
Van Leusen Imidazole Synthesis: This powerful method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. tsijournals.com The [3+2] cycloaddition reaction between an aldimine and TosMIC is a well-established route to 1,4,5-trisubstituted imidazoles. tsijournals.comyoutube.com This reaction is known for its simple manipulation and the ready availability of starting materials. tsijournals.com
[3+2] Cycloaddition Reactions: Other [3+2] cycloaddition strategies have also been developed. For instance, the reaction of 2H-azirines with benzimidates in the presence of zinc(II) chloride provides a route to multisubstituted imidazoles. rsc.orgorganic-chemistry.org
The following table summarizes some of the key condensation and cycloaddition reactions used for imidazole synthesis:
| Reaction Name | Reactants | Key Features |
| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia | One-pot, forms C-substituted imidazoles. |
| Van Leusen Synthesis | Aldimine, Tosylmethyl isocyanide (TosMIC) | [3+2] cycloaddition, versatile for 1,4,5-trisubstituted imidazoles. tsijournals.com |
| Zinc-catalyzed Cycloaddition | 2H-Azirine, Benzimidate | Provides multisubstituted imidazoles under mild conditions. rsc.orgorganic-chemistry.org |
| Erbium Triflate-catalyzed MCR | α-Azido chalcone, Aldehyde, Aniline | Yields highly substituted imidazoles. organic-chemistry.org |
Strategic Introduction and Modification of Formyl and Carboxylate Functionalities
The synthesis of this compound requires not only the construction of the imidazole ring but also the precise installation and modification of the formyl and butyl carboxylate groups.
Formylation Reactions on Imidazole Precursors (e.g., Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including imidazoles. organic-chemistry.orgijpcbs.com The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. wikipedia.orgchemistry-reaction.com
The mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile. wikipedia.org This electrophile then attacks the electron-rich imidazole ring, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed during workup to yield the aldehyde. wikipedia.orgchemistry-reaction.com
A plausible synthetic route to a precursor of the target molecule, 2-butyl-4-chloro-5-formylimidazole (B193128), utilizes a Vilsmeier-Haack reaction. banglajol.inforesearchgate.net In this synthesis, 2-butyl-1H-imidazol-5(4H)-one is reacted with DMF and POCl₃ to introduce the formyl group at the C5 position and a chloro group at the C4 position. researchgate.net This highlights the utility of the Vilsmeier-Haack reaction in functionalizing the imidazole core. The formylation typically occurs at the most electron-rich position of the imidazole ring. chemistry-reaction.com
Esterification and Carboxylic Acid Derivatization Routes
The final step in the synthesis of this compound involves the esterification of the corresponding carboxylic acid with butanol. Several methods can be employed for this transformation.
Fischer Esterification: This is a classic method that involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and often the alcohol is used in excess to drive the reaction to completion. masterorganicchemistry.com
Steglich Esterification: For substrates that are sensitive to strong acids, the Steglich esterification provides a milder alternative. commonorganicchemistry.com This method uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com
Mixed Anhydride (B1165640) Method: Carboxylic acids can be converted to esters via mixed carboxylic-carbonic anhydrides. This method is known to be simple and mild.
Alkylation of Carboxylate Salts: The carboxylic acid can be deprotonated with a base to form a carboxylate salt, which can then be alkylated with an alkyl halide, such as butyl iodide. commonorganicchemistry.com
Regioselective Synthesis and Functionalization of Imidazole Rings
The synthesis of a specifically substituted imidazole like this compound necessitates a high degree of regiocontrol. The development of regioselective synthetic methods is a key area of research in imidazole chemistry. acs.orgrsc.org
The regioselectivity of imidazole ring formation can often be controlled by the choice of starting materials and reaction conditions in multicomponent and cycloaddition reactions. rsc.org For example, the Van Leusen synthesis can be tailored to produce specific regioisomers of 1,4- or 1,5-disubstituted imidazoles. tsijournals.com Similarly, the functionalization of a pre-formed imidazole ring must be directed to the desired position. The Vilsmeier-Haack formylation, for instance, generally proceeds at the most nucleophilic carbon of the imidazole ring. The directing effects of existing substituents on the ring play a crucial role in determining the position of the incoming formyl group.
Advanced Synthetic Techniques and Green Chemistry Considerations
The synthesis of imidazole derivatives, including this compound, has evolved significantly with the advent of advanced methodologies that prioritize efficiency, diversity, and environmental sustainability. These techniques offer substantial improvements over classical synthetic routes, which often involve multiple steps and harsh conditions.
Microwave-Assisted Organic Synthesis of Imidazole Derivatives
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in the synthesis of heterocyclic compounds like imidazoles. researchgate.net This technique utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. mdpi.comnih.gov The efficiency of MAOS stems from the direct coupling of microwave energy with the polar molecules in the reaction mixture, resulting in uniform and rapid heating.
The benefits of MAOS align with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions. researchgate.net For instance, a solvent-free, microwave-assisted approach has been successfully used for the ring-opening reactions of epoxides with various imidazoles, generating adducts with competitive yields in just one minute at 120 °C. mdpi.comnih.gov This rapid, efficient, and clean reaction profile makes MAOS particularly suitable for creating libraries of imidazole-based compounds for drug discovery. mdpi.comacs.org
Researchers have demonstrated the synthesis of a wide array of imidazole derivatives using this technology. One study reported a quick and efficient microwave-assisted synthesis of trisubstituted imidazoles and benzimidazoles without the need for a catalyst. Another investigation detailed the synthesis of four 4,5-substituted imidazole derivatives by reacting a suitable diketone with various aldehydes or ketones, highlighting the method's versatility.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Imidazole Derivatives
| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Reference |
|---|---|---|---|
| Reaction Time | Hours to Days | Minutes | mdpi.com |
| Product Yield | Often lower | Generally higher | researchgate.net |
| Energy Consumption | High | Low | |
| Solvent Use | Often requires high-boiling solvents | Can be performed solvent-free | researchgate.netmdpi.com |
| Side Reactions | More frequent | Minimized | |
Metal-Catalyzed Processes for Imidazole Construction and Functionalization
Transition-metal catalysis is a cornerstone of modern organic synthesis, providing efficient pathways for the construction and functionalization of the imidazole core. researchgate.net These methods often rely on the direct activation of C-H bonds, a strategy that avoids the pre-functionalization of starting materials, thus improving atom economy. researchgate.net
Various metals, including palladium (Pd), nickel (Ni), copper (Cu), and iron (Fe), have been employed to catalyze the formation of C-C and C-N bonds in imidazole synthesis.
Nickel-Catalyzed C-H Arylation and Alkenylation: Nickel-based catalytic systems have been developed for the C-H arylation and alkenylation of imidazoles. nih.gov For example, using a Ni(OTf)₂/dcype catalyst system in a tertiary alcohol solvent allows for the coupling of imidazoles with phenol (B47542) derivatives. nih.gov This method is significant as it provides a direct route to C2-arylated imidazoles, which are important structural motifs in pharmaceuticals. nih.gov
Copper-Catalyzed Cyclization: Copper catalysts are widely used for intramolecular cyclization reactions to construct the imidazole ring. One-pot processes catalyzed by Cu(I) have been reported for the formation of functionalized imidazo[1,2-a]pyridines. beilstein-journals.org These reactions can proceed through various mechanisms, including oxidative C-H amidation.
Iron-Catalyzed C-H Amination: Iron, being an abundant and non-toxic metal, is an attractive catalyst for green synthesis. Iron-catalyzed C-H amination under aerobic conditions has been used to construct imidazole-fused ring systems. organic-chemistry.orgresearchgate.net This environmentally friendly method uses air as the oxidant and produces water as the only byproduct, offering a sustainable route to complex heterocyclic structures. organic-chemistry.org
Palladium-Catalyzed Arylation: Palladium catalysts have been effectively used for the C-H arylation of nitroimidazoles. The nitro group in these reactions acts as a directing group, controlling the regioselectivity of the arylation. researchgate.net
Multicomponent Reaction Strategies for Imidazole Scaffold Diversity (e.g., Groebke-Blackburn-Bienaymé Reaction)
Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. This approach offers significant advantages in terms of speed, efficiency, and the generation of molecular diversity.
A prominent example is the Groebke-Blackburn-Bienaymé Reaction (GBBR), a three-component reaction that provides one-pot access to therapeutically relevant fused imidazoles. nih.govresearchgate.net The standard reactants are an aldehyde, an isocyanide, and an N-heterocyclic amidine. nih.govbeilstein-journals.org The reaction can be driven by a range of catalysts and performed under various conditions, including solvent-free and microwave irradiation. nih.gov The GBBR is a powerful tool in medicinal and combinatorial chemistry, allowing for the rapid synthesis of large libraries of complex molecules for drug discovery programs. nih.govbeilstein-journals.org
The versatility of the GBBR has been demonstrated in the synthesis of 3-aminoimidazo[1,2-a]pyrazines, key intermediates for various pharmaceuticals. organic-chemistry.org Process optimization studies have focused on the use of Lewis acids and dehydrating agents to achieve high yields and purity on an industrial scale, highlighting the reaction's scalability. organic-chemistry.org
Table 2: Key Features of the Groebke-Blackburn-Bienaymé Reaction (GBBR)
| Feature | Description | Reference |
|---|---|---|
| Reactants | Aldehyde, Isocyanide, Amidine-containing heterocycle | nih.govbeilstein-journals.org |
| Product | Fused 3-aminoimidazole derivatives (e.g., imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines) | beilstein-journals.orgorganic-chemistry.org |
| Key Advantages | One-pot synthesis, high atom economy, scaffold diversity, operational simplicity | nih.govresearchgate.net |
| Catalysts | Lewis acids (e.g., Sc(OTf)₃, BF₃·MeCN), Brønsted acids (e.g., TsOH) | beilstein-journals.orgorganic-chemistry.org |
| Applications | Drug discovery, combinatorial chemistry, synthesis of kinase inhibitors | nih.gov |
Sustainable Synthetic Protocols for Imidazole Carboxylates (e.g., reactions in aqueous media)
The development of sustainable synthetic protocols is a major focus in modern chemistry, aiming to reduce environmental impact by using greener solvents, renewable starting materials, and energy-efficient processes.
For the synthesis of imidazole carboxylates and related derivatives, several green strategies have been explored:
Reactions in Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have limited solubility in water, the unique properties of water can sometimes be harnessed to promote specific reactions. For instance, the cooperativity between carboxylate and imidazole groups has been studied in dipeptide-functionalized gold nanoparticles in aqueous solutions, demonstrating esterase-like activity. acs.org This highlights the potential for carrying out functional group transformations on imidazole-containing molecules in water.
Ligand-Free and Air-Oxidized Reactions: As mentioned previously, iron-catalyzed C-H amination provides a sustainable route to fused imidazoles. organic-chemistry.org The reaction proceeds under ligand-free conditions, uses air as the terminal oxidant, and is performed in anisole, a recognized green solvent, with water as the sole byproduct. organic-chemistry.org
Chromatographic and Crystallization Methodologies for Product Isolation and Purification
Following the synthesis of this compound, rigorous purification is essential to isolate the target compound from unreacted starting materials, catalysts, and byproducts. The primary methods for this purification are chromatography and crystallization.
Chromatographic Methods: Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Flash Chromatography: This is a commonly used technique for the routine purification of organic compounds. mdpi.com It is an air-pressure-driven version of column chromatography that is faster and more efficient. For imidazole derivatives, silica (B1680970) gel is a typical stationary phase, and mixtures of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) are used as the mobile phase to elute the compounds based on their polarity.
High-Performance Liquid Chromatography (HPLC): HPLC offers superior separation ability and is used for both analytical and preparative-scale purification. nih.gov For compounds like imidazole carboxylates, reversed-phase HPLC is a logical choice. In this technique, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol (B129727) mixtures). The hydrophobic nature of the butyl ester and the imidazole ring allows for effective separation from more polar or less polar impurities. nih.gov
Crystallization: Crystallization is a powerful purification technique for solid compounds that can yield material of very high purity. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. As the solution cools slowly, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures. For imidazole derivatives, solvents like ethanol (B145695), isopropanol, or mixtures containing ethyl acetate (B1210297) and hexanes are often effective.
Chemical Reactivity and Mechanistic Transformations of Butyl 5 Formyl 1h Imidazole 4 Carboxylate Derivatives
Reactions Involving the Formyl Group
The aldehyde (formyl) functionality is a key site for diverse chemical reactions, including oxidation, reduction, and condensation.
The formyl group of imidazole (B134444) derivatives can be readily oxidized to a carboxylic acid group. This transformation is a critical step in the synthesis of various biologically active compounds. For instance, the oxidation of a formyl group at position 5 can lead to the formation of imidazole-4,5-dicarboxylic acid, a crucial intermediate for certain pharmaceuticals. google.com
Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂) under UV irradiation can be employed for this purpose. The reaction typically proceeds through radical intermediates, and under basic conditions, the resulting carboxylate ion is stabilized before being protonated through acidification to yield the final carboxylic acid. The imidazole ring itself can also be susceptible to oxidation under harsh conditions. nih.govrsc.org
A general scheme for this oxidation is the conversion of imidazole with formaldehyde (B43269) to create hydroxymethyl derivatives, which are then treated with nitric acid at elevated temperatures (100° to 140° C) to yield imidazole-4,5-dicarboxylic acid. google.com
Table 1: Oxidative Transformation of Formyl Imidazole Derivatives
| Starting Material | Reagents | Product | Notes |
| Imidazole | 1. Formaldehyde 2. Nitric Acid | Imidazole-4,5-dicarboxylic acid | The reaction first forms hydroxymethylated imidazole derivatives. google.com |
| 2,4,5-Triphenylimidazole (Lophine) | UV irradiation, O₂ | Various oxidation products | The reaction is accelerated by planar quinoid oxidation-state structures. rsc.org |
| Daclatasvir (contains imidazole moiety) | Base, O₂ or H₂O₂ | Various oxidized degradants | The imidazole ring is susceptible to base-mediated autoxidation. nih.gov |
The formyl group can be reduced to a hydroxymethyl group, providing another pathway for functional group interconversion. A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). organic-chemistry.orgresearchgate.net This reagent is known for its chemoselectivity in reducing aldehydes and ketones in the presence of less reactive functional groups like esters. The reduction of aldehydes with sodium borohydride typically occurs under mild conditions, often in alcoholic solvents like methanol (B129727) or ethanol (B145695). The reaction proceeds via the nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the formyl group. Subsequent workup with water or a mild acid protonates the resulting alkoxide to yield the hydroxymethyl derivative. This method has been successfully applied to the synthesis of 4-methyl-5-hydroxymethyl-imidazole. google.com
Table 2: Reductive Transformation of Formyl Imidazole Derivatives
| Starting Material | Reagent | Product | Notes |
| Aldehydes/Ketones | Sodium Borohydride (NaBH₄) | Alcohols | NaBH₄ is a selective reducing agent. organic-chemistry.orgresearchgate.net |
| Imidazole-4-carboxylic acid | Electrochemical reduction | 4-hydroxymethylimidazole | An alternative to chemical reductants. google.com |
| Aldehydes | NaBH₄/DOWEX(R)50WX8 | Secondary Amines | Used in reductive amination. scielo.org.mx |
The formyl group readily undergoes condensation reactions with various nitrogen-containing nucleophiles, such as primary amines, to form Schiff bases (imines). researchgate.netijarsct.co.inorientjchem.org These reactions are fundamental in the synthesis of a wide array of imidazole-based derivatives. The reaction typically involves refluxing the formyl imidazole derivative with the appropriate amine in a suitable solvent, sometimes with acid or base catalysis. researchgate.net For example, 5-amino-1H-imidazole-4-carboxamide can be reacted with various aromatic aldehydes to produce Schiff base derivatives. These Schiff bases can serve as intermediates for the synthesis of more complex heterocyclic systems. core.ac.uk
The formation of Schiff bases from formyl imidazoles is a versatile method for introducing structural diversity. researchgate.netijarsct.co.in The resulting imine can be further modified, for instance, through reduction to a secondary amine, providing a flexible route to a range of substituted imidazoles.
Table 3: Condensation Reactions of Formyl Imidazole Derivatives
| Formyl Imidazole Derivative | Nitrogen Nucleophile | Product Type | Reaction Conditions |
| 5-amino-1H-imidazole-4-carboxamide hydrochloride | Aromatic aldehydes | Schiff bases | Methanol, reflux |
| Aldehydes | Primary amines | Schiff bases (Imines) | Generally requires heating researchgate.netijarsct.co.inorientjchem.org |
| Imidazole-2-carboxaldehyde | Primary amines | Schiff bases | Two-pathway synthesis orientjchem.org |
Reactions Involving the Carboxylate Ester Group
The butyl carboxylate ester group at the C4 position is another key reactive site, primarily undergoing nucleophilic acyl substitution reactions.
The ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. organic-chemistry.org Basic hydrolysis, also known as saponification, is often preferred and involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. chemicalbook.comprepchem.comlibretexts.orgyoutube.com This process is commonly used in the synthesis of imidazole carboxylic acids. For example, ethyl 5-methyl-1H-imidazole-4-carboxylate can be hydrolyzed to 5-methyl-1H-imidazole-4-carboxylic acid by refluxing with aqueous sodium hydroxide. prepchem.com Similarly, ethyl imidazole-4-carboxylate can be converted to 1H-imidazole-4-carboxylic acid using a potassium hydroxide solution. chemicalbook.com The resulting carboxylate salt is then neutralized with a strong acid to yield the carboxylic acid. prepchem.com
The carboxylate ester group is susceptible to nucleophilic acyl substitution, allowing for its conversion into other esters (transesterification) or amides (amidation). openstax.orglibretexts.orgkhanacademy.org These reactions typically proceed through a tetrahedral intermediate. openstax.org
Transesterification involves the reaction of the ester with an alcohol, usually in the presence of an acid or base catalyst, to exchange the alkoxy group.
Amidation is the reaction of the ester with an amine to form an amide. This reaction can sometimes be carried out directly, but often the carboxylic acid is first converted to a more reactive derivative, such as an acid chloride or an activated ester, to facilitate the reaction with the amine. acs.orglibretexts.org However, methods for the direct conversion of esters to amides exist. Imidazole carbamates and ureas have been shown to be effective reagents for chemoselective esterification and amidation of carboxylic acids, yielding esters and amides in high yields. researchgate.netorganic-chemistry.org For instance, imidazole-4,5-dicarboxylic acid can be readily derivatized with amines to form imidazole-4,5-dicarboxamides. nih.gov
Table 4: Nucleophilic Acyl Substitution of Imidazole Carboxylate Derivatives
| Starting Material | Reagent | Product Type | Notes |
| Carboxylic Acids | Imidazole carbamates | Esters | High yields and chemoselectivity. researchgate.netorganic-chemistry.org |
| Carboxylic Acids | Imidazole ureas | Amides | High yields and chemoselectivity. researchgate.netorganic-chemistry.org |
| Imidazole-4,5-dicarboxylic acid | Amines | Imidazole-4,5-dicarboxamides | Readily derivatized. nih.gov |
| Indole carboxylic acid | Thionyl chloride, N-methylaniline | Amide | Acid is first converted to an acid chloride. acs.org |
Reactivity of the Imidazole Nitrogen Atoms
The imidazole ring contains two nitrogen atoms with distinct electronic characteristics: a "pyrrole-type" nitrogen (N-1) bearing a hydrogen atom and a "pyridine-type" nitrogen (N-3) with a lone pair of electrons in an sp² hybrid orbital. This arrangement allows for a range of reactions at these centers.
N-Alkylation and N-Acylation Reactions
The nitrogen atoms of the imidazole ring are nucleophilic and readily undergo alkylation and acylation. In the case of butyl 5-formyl-1H-imidazole-4-carboxylate, alkylation can occur at either the N-1 or N-3 position, leading to a mixture of regioisomers. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the nature of the alkylating agent, the base, and the solvent used. For instance, alkylation of substituted imidazoles often shows sensitivity to the position of substituents on the ring. researchgate.net In the presence of a base, the "pyrrole-type" nitrogen is deprotonated to form an imidazolate anion, which then reacts with an alkyl halide. The distribution of products is influenced by steric hindrance from adjacent substituents and the electronic properties of the ring.
N-acylation also occurs readily at the imidazole nitrogens. A common acylation reaction involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate carboxylic acids, forming a stable acyl-imidazole intermediate. acs.org This intermediate is then susceptible to nucleophilic attack, demonstrating the facility of N-acylation. For this compound, reaction with an acylating agent like an acid chloride or anhydride (B1165640) would yield the N-acyl derivative.
Table 1: Representative Conditions for N-Alkylation of Imidazole Derivatives
| Imidazole Substrate | Alkylating Agent | Base | Solvent | Temperature | Outcome | Reference |
|---|---|---|---|---|---|---|
| 4-Nitroimidazole | Benzyl halides | K₂CO₃ | Acetonitrile | 60°C | Good yields of N-1 alkylated product. | |
| 2-Methyl-5-nitroimidazole | Alkyl halides | K₂CO₃ | Acetonitrile | 60°C | Regioselectivity favors N-3 alkylation due to steric effects. |
Prototropic Tautomerism and its Influence on Reactivity
This compound exists as a mixture of two rapidly interconverting prototropic tautomers: this compound and butyl 4-formyl-1H-imidazole-5-carboxylate. In this dynamic equilibrium, the hydrogen atom shifts between the two ring nitrogen atoms.
This tautomerism is crucial as it affects the identity and reactivity of the nitrogen atoms. In one tautomer, N-1 is the "pyrrole-type" nitrogen and N-3 is the "pyridine-type," while in the other, their roles are reversed. Consequently, any reaction targeting a specific nitrogen atom, such as N-alkylation, will typically yield a mixture of N-1 and N-3 substituted products. The relative proportions of these products are determined by the stability of the respective tautomers and the reaction conditions.
Furthermore, the formyl group can participate in ring-chain tautomerism, particularly in analogous systems like 5-formyl-1H-1,2,3-triazole-4-carboxylic acid, where an equilibrium exists between the open aldehyde form and a cyclic hemiacetal. mdpi.com While less common for simple imidazoles, the specific substitution pattern on this compound could potentially allow for such an equilibrium, influencing its spectroscopic properties and reactivity.
Electrophilic and Nucleophilic Aromatic Substitution on the Imidazole Ring
The imidazole ring is aromatic and can undergo both electrophilic and nucleophilic substitution reactions. However, the presence of the electron-withdrawing formyl and butyl carboxylate groups on the ring of this compound significantly influences its reactivity profile.
Generally, the imidazole ring is considered electron-rich and is susceptible to electrophilic attack, typically at the C-4 or C-5 positions. globalresearchonline.netuobabylon.edu.iq However, the strong deactivating nature of the formyl and carboxylate groups makes electrophilic aromatic substitution (EAS) on this compound challenging. These groups reduce the electron density of the ring, making it less nucleophilic and thus less reactive towards electrophiles. lumenlearning.com Common EAS reactions like nitration and halogenation would require harsh conditions, if they proceed at all. uobabylon.edu.iqmasterorganicchemistry.com
Conversely, the electron-withdrawing substituents activate the imidazole ring towards nucleophilic aromatic substitution (SNAr). globalresearchonline.netmasterorganicchemistry.com This type of reaction is facilitated in electron-poor aromatic systems. masterorganicchemistry.com For an SNAr reaction to occur on the imidazole ring of the title compound, a suitable leaving group would need to be present at one of the ring carbon atoms. For example, if a chloro or bromo substituent were present at the C-2 position, it could be displaced by a variety of nucleophiles. The rate of these substitutions is enhanced by electron-withdrawing groups that can stabilize the negative charge in the intermediate Meisenheimer complex. nih.govnih.gov
Detailed Mechanistic Investigations of Key Organic Reactions
The mechanisms of substitution reactions on the imidazole ring have been a subject of detailed study. For electrophilic aromatic substitution, the reaction proceeds through a stepwise mechanism involving the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, often called a Wheland intermediate or sigma complex. lumenlearning.com The loss of a proton from this intermediate restores aromaticity and yields the substituted product. The first step, the formation of this high-energy intermediate, is typically the rate-determining step. lumenlearning.com
The mechanism of nucleophilic aromatic substitution (SNAr) is more debated. The long-accepted pathway is a two-step addition-elimination process via a discrete, non-aromatic Meisenheimer complex. nih.govnih.gov In this mechanism, the nucleophile attacks the electron-deficient ring to form a negatively charged intermediate, which then expels the leaving group to restore aromaticity. However, recent computational and kinetic studies suggest that some SNAr reactions may proceed through a concerted mechanism, where the bond-forming and bond-breaking steps occur simultaneously, avoiding a high-energy intermediate. nih.govnih.gov The favorability of a stepwise versus a concerted pathway depends on factors like the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring. nih.gov For many SNAr reactions on heterocycles with good leaving groups, concerted mechanisms are considered likely. nih.gov
Table 2: Mechanistic Pathways for Aromatic Substitution
| Reaction Type | Key Intermediate/Transition State | General Mechanism | Influencing Factors |
|---|---|---|---|
| Electrophilic Aromatic Substitution (EAS) | Wheland Intermediate (Sigma Complex) | Stepwise: 1. Electrophilic addition to form a carbocation. 2. Deprotonation to restore aromaticity. | Nature of electrophile, presence of activating/deactivating groups on the ring. |
Applications in Advanced Organic Synthesis As a Versatile Chemical Building Block
Precursors for the Synthesis of Complex Heterocyclic Frameworks
The bifunctional nature of formyl-imidazole carboxylates, possessing both an electrophilic aldehyde and a nucleophilic-substitution-prone carboxylate group, makes them ideal starting materials for constructing more elaborate heterocyclic systems. The strategic placement of these functional groups on the imidazole (B134444) ring allows for a diverse range of cyclization and condensation reactions.
A prominent example is the use of 2-butyl-4-chloro-5-formylimidazole (B193128) (BCFI) in the Hantzsch dihydropyridine (B1217469) synthesis. This reaction involves the condensation of the aldehyde (BCFI) with a β-ketoester (like ethyl acetoacetate) and an enamino ester or ammonia. This methodology has been employed to create a series of dialkyl 4-(2-butyl-5-chloro-1H-imidazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates. chemicalbook.com These dihydropyridine frameworks are themselves important scaffolds in medicinal chemistry.
Furthermore, the formyl group of BCFI can be readily transformed into other functionalities, such as imines (Schiff bases), by reacting with various anilines. These imine intermediates serve as key precursors for synthesizing a range of substituted imidazole derivatives with potential pharmacological applications. icm.edu.pl The reactivity of the chloro- and formyl- groups allows for sequential modifications, leading to complex, highly substituted heterocyclic products. icm.edu.pl
The broader class of imidazole-4,5-dicarboxylic acid derivatives is also instrumental in building complex structures. These can be converted into amides and esters, which then act as scaffolds for creating compounds that mimic purines, a critical class of molecules in biological systems. nih.govnih.gov
Table 1: Examples of Heterocyclic Frameworks Synthesized from Imidazole Precursors
| Precursor | Reagents | Resulting Framework | Reference |
|---|---|---|---|
| 2-Butyl-4-chloro-5-formylimidazole (BCFI) | Alkyl acetoacetate, Ammonia | 1,4-Dihydropyridine | chemicalbook.com |
| 2-Butyl-4-chloro-5-formylimidazole (BCFI) | Substituted Anilines | Imine-substituted Imidazoles | icm.edu.pl |
| Imidazole-4,5-dicarboxylic acid | Amino acid esters, Alkanamines | Imidazole-4,5-dicarboxamides (Purine mimics) | nih.govnih.gov |
Role in Cascade and Multistep Organic Transformations
Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single pot without isolating intermediates. wikipedia.org The unique reactivity of formyl-imidazole derivatives makes them excellent candidates for designing such elegant and atom-economical synthetic sequences.
Microwave-assisted one-pot multicomponent procedures have been developed for the synthesis of diversely functionalized imidazole-4-carboxylates. nih.gov For instance, the 1,5-electrocyclization of azavinyl azomethine ylides, generated in situ from 1,2-diaza-1,3-dienes and primary amines, in the presence of aldehydes, leads to 3-alkyl- and 3-arylimidazole-4-carboxylates in good yields. nih.gov This approach allows for the modulation of substituents at positions C-2, N-3, and C-5 of the imidazole ring.
Another example involves the synthesis of highly substituted imidazoles through a cascade intermolecular aza-SN2' followed by an intramolecular aza-Michael addition. This reaction utilizes nitroallylic acetates and amidines, demonstrating the power of cascade strategies to rapidly build molecular complexity around the imidazole core. nih.gov Three-component reactions involving 2-unsubstituted imidazole N-oxides, 3-ketonitriles, and aldehydes also proceed via a sequential Knoevenagel condensation/Michael addition cascade to yield functionalized imidazole N-oxides. rsc.org These examples underscore the potential of the formyl-imidazole scaffold to participate in complex, pre-programmed reaction sequences.
Design and Synthesis of Diverse Chemical Libraries based on the Imidazole Carboxylate Scaffold
The development of new therapeutic agents and biological probes often relies on the synthesis and screening of large collections of diverse small molecules, known as chemical libraries. The imidazole carboxylate scaffold is an attractive core for library synthesis due to its amenability to diversification at multiple positions. lifechemicals.comnih.gov
A parallel synthesis approach has been successfully used to create a library of 126 unique, dissymmetrically disubstituted imidazole-4,5-dicarboxamides. nih.govnih.gov Starting from an imidazole-4,5-dicarboxylic acid scaffold, different amino acid esters and alkanamines were introduced, yielding a collection of compounds designed to act as purine (B94841) mimics for biological screening. nih.govnih.gov
Solid-phase synthesis has also been employed to generate libraries of imidazole derivatives. For example, a resin-bound 3-N,N-(dimethylamino)-isocyanoacrylate was used for the microwave-accelerated synthesis of imidazole-4-carboxylic acids. researchgate.net This "catch and release" strategy allows for the efficient production of purified compounds directly into solution. The van Leusen imidazole synthesis, a powerful multicomponent reaction, is another key method used to generate diverse libraries of 1,4,5-trisubstituted and various disubstituted imidazoles for drug discovery programs. mdpi.com
Table 2: Library Synthesis Methodologies for Imidazole Derivatives
| Synthetic Strategy | Scaffold/Key Reagent | Library Type | Key Features | Reference |
|---|---|---|---|---|
| Parallel Synthesis | Imidazole-4,5-dicarboxylic acid | Imidazole-4,5-dicarboxamides | Solution-phase, purine mimics | nih.govnih.gov |
| Solid-Phase Synthesis | Wang resin-bound isocyanoacrylate | Imidazole-4-carboxylic acids | Microwave-assisted, "catch and release" | researchgate.net |
Strategic Integration in Total Synthesis Efforts of Designed Molecules
The strategic use of pre-functionalized building blocks is a cornerstone of modern total synthesis. Formyl-imidazole derivatives, particularly BCFI, serve as crucial intermediates in the synthesis of commercially significant molecules.
The most notable application of 2-butyl-4-chloro-5-formylimidazole (BCFI) is as a key intermediate in the industrial synthesis of Losartan. chemicalbook.com Losartan is an angiotensin II receptor antagonist used to treat hypertension. The synthesis involves the alkylation of the imidazole nitrogen of BCFI with a specific biphenyl (B1667301) methyl bromide derivative, followed by further transformations. The availability of BCFI through scalable synthetic routes is critical for the economic production of this important drug. chemicalbook.comprepchem.com
Beyond its role in drug synthesis, the imidazole framework is a target in the synthesis of natural products and designed bioactive molecules. Imidazole-containing alkaloids from marine sponges, for example, represent a class of structurally complex natural products. lifechemicals.com While a direct total synthesis employing butyl 5-formyl-1H-imidazole-4-carboxylate was not found in the surveyed literature, the principles of using functionalized imidazole building blocks are central to accessing such complex targets. The ability to introduce substituents regioselectively and to perform subsequent chemical modifications makes formyl-imidazole esters and aldehydes invaluable tools in the synthetic chemist's arsenal (B13267) for constructing designed molecules with specific biological functions, such as kinase inhibitors. organic-chemistry.org
Advanced Spectroscopic and Crystallographic Characterization for Imidazole Carboxylates
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone for the characterization of butyl 5-formyl-1H-imidazole-4-carboxylate, offering insights into its electronic environment, connectivity, and conformational preferences.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the butyl chain, the imidazole (B134444) ring proton, and the formyl proton. The butyl group would present a characteristic pattern: a triplet for the terminal methyl group (δ ~0.9 ppm), a sextet for the adjacent methylene (B1212753) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the carboxylate oxygen (δ ~4.3 ppm). The imidazole ring proton (H2) is expected to appear as a singlet in the aromatic region, typically downfield due to the electron-withdrawing nature of the adjacent substituents. For a related compound, ethyl 5-tert-butyl-2-methyl-1H-imidazole-4-carboxylate, the H2 proton appears at δ = 7.73 ppm. nih.gov The formyl proton is anticipated to be the most downfield signal, likely appearing as a singlet above δ = 9.5 ppm, a characteristic chemical shift for aldehyde protons.
Conformational aspects, such as restricted rotation around the C-N amide bond in related N-substituted imidazole amides, can lead to the observation of distinct sets of signals for different conformers. nih.gov While less common for the ester linkage in this compound, the potential for different orientations of the formyl and carboxylate groups could influence the chemical shifts and coupling constants of the imidazole ring proton.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Butyl-CH₃ | ~0.9 | Triplet |
| Butyl-CH₂ | ~1.4 | Sextet |
| Butyl-CH₂ | ~1.7 | Quintet |
| Butyl-OCH₂ | ~4.3 | Triplet |
| Imidazole-H2 | ~7.7 - 8.0 | Singlet |
| Formyl-CHO | >9.5 | Singlet |
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The carbonyl carbons of the formyl and carboxylate groups are expected at the downfield end of the spectrum (typically δ > 160 ppm). For instance, in ethyl 5-tert-butyl-2-methyl-1H-imidazole-4-carboxylate, the ester carbonyl carbon appears at δ = 161.6 ppm. nih.gov The imidazole ring carbons (C2, C4, and C5) would resonate in the aromatic region (δ ~120-150 ppm). DFT calculations on methylimidazole have shown that the chemical shifts of C4 and C5 are sensitive to the tautomeric state of the imidazole ring. nih.gov The butyl chain carbons would appear in the upfield region of the spectrum.
| Carbon | Predicted Chemical Shift (ppm) |
| Butyl-CH₃ | ~14 |
| Butyl-CH₂ | ~19 |
| Butyl-CH₂ | ~30 |
| Butyl-OCH₂ | ~65 |
| Imidazole-C4 | ~120 - 130 |
| Imidazole-C5 | ~135 - 145 |
| Imidazole-C2 | ~140 - 150 |
| Ester-C=O | ~160 - 165 |
| Formyl-C=O | ~185 - 195 |
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships within the molecule. science.gov
COSY (Correlation Spectroscopy) would confirm the coupling relationships within the butyl chain, showing cross-peaks between adjacent methylene and methyl protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon, allowing for the definitive assignment of the butyl chain and imidazole ring carbons.
HMBC (Heteronuclear Multiple Bond Correlation) is particularly valuable for establishing long-range connectivities. It would show correlations between the formyl proton and the C5 and C4 carbons of the imidazole ring, as well as between the O-CH₂ protons of the butyl group and the ester carbonyl carbon. These correlations are instrumental in confirming the substitution pattern on the imidazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons. For instance, NOE cross-peaks between the formyl proton and the imidazole ring proton, or between the butyl group protons and the imidazole ring, would help to elucidate the preferred conformation of the molecule in solution.
Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying time-dependent processes such as conformational changes and tautomerism. guidechem.com In the case of this compound, DNMR could be employed to investigate the rotational barrier around the C4-C(formyl) and C5-C(ester) bonds. Variable temperature NMR studies could reveal the coalescence of signals if the rate of rotation becomes comparable to the NMR timescale, allowing for the determination of the activation energy for these processes. Furthermore, DNMR is sensitive to proton exchange and tautomerism, which are known phenomena in imidazole derivatives. guidechem.com
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting of Functional Groups
Vibrational spectroscopy provides a characteristic fingerprint of the functional groups present in a molecule.
Infrared (IR) Spectroscopy : The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations. The formyl C=O stretch is expected in the region of 1680-1700 cm⁻¹, while the ester C=O stretch would appear at a higher frequency, typically around 1720-1740 cm⁻¹. The N-H stretching vibration of the imidazole ring would give a broad absorption in the region of 3200-3500 cm⁻¹. C-H stretching vibrations of the butyl group and the imidazole ring would be observed around 2850-3100 cm⁻¹.
Raman Spectroscopy : Raman spectroscopy offers complementary information to IR. The C=C and C=N stretching vibrations of the imidazole ring are expected to give rise to strong Raman bands. Raman spectroscopy is particularly useful for studying symmetric vibrations and can provide insights into the molecular structure and bonding. researchgate.net For related imidazole derivatives, characteristic Raman bands for the imidazole ring have been identified. researchgate.net
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (Imidazole) | Stretching | 3200 - 3500 (Broad) |
| C-H (Alkyl, Aromatic) | Stretching | 2850 - 3100 |
| C=O (Ester) | Stretching | 1720 - 1740 |
| C=O (Formyl) | Stretching | 1680 - 1700 |
| C=N, C=C (Imidazole) | Stretching | 1400 - 1600 |
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) : HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula of this compound (C₁₀H₁₄N₂O₃).
Fragmentation Pathway Analysis : The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would show characteristic fragmentation patterns. For esters, common fragmentation pathways include the loss of the alkoxy group (-OR) and cleavage next to the carbonyl group. researchgate.net Therefore, for this compound, one would expect to see fragments corresponding to the loss of the butoxy radical (•OCH₂CH₂CH₂CH₃) or butene via a McLafferty rearrangement, and the loss of the formyl group (•CHO). Analysis of these fragmentation patterns helps to confirm the proposed structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Chromophore Analysis and Electronic Structure Correlations
The electronic absorption spectrum of this compound is defined by the chromophoric system composed of the imidazole ring substituted with a formyl group and a butoxycarbonyl group. The key chromophore is the imidazole ring, an aromatic heterocycle, which exhibits π→π* transitions. The presence of the electron-withdrawing formyl (-CHO) and carboxylate (-COOBu) groups, which are in conjugation with the imidazole ring, significantly influences the electronic structure.
These substituents extend the conjugated π-system, which is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted imidazole. The formyl group, in particular, introduces an n→π* transition due to the presence of a lone pair of electrons on the oxygen atom. Typically, n→π* transitions are of lower intensity compared to π→π* transitions.
Detailed spectroscopic analysis in a solvent like ethanol (B145695) would likely reveal strong absorption bands in the UV region. The high-energy bands can be assigned to π→π* transitions within the imidazole ring, while a lower-energy shoulder or a distinct band at longer wavelengths would correspond to the n→π* transition of the formyl group's carbonyl. The precise wavelengths (λmax) and molar absorptivity (ε) values are dependent on the solvent polarity.
Table 1: Expected UV-Vis Absorption Data for this compound
| Assigned Transition | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
|---|---|---|
| π → π* | 200-280 | High (>10,000) |
X-ray Diffraction Crystallography: Precise Molecular Geometry, Conformation, and Crystal Packing Analysis
X-ray diffraction analysis of single crystals provides the most definitive information regarding the three-dimensional structure of this compound at the atomic level. This technique determines the precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation.
Studies on related imidazole derivatives reveal that the imidazole ring itself is planar. The substituents—the butyl carboxylate and the formyl group—may be slightly twisted out of this plane. The conformation of the butyl chain is typically found in an extended, low-energy state.
Table 2: Representative Crystallographic Data for Imidazole Carboxylate Derivatives
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.3 |
| b (Å) | 15.1 |
| c (Å) | 9.4 |
| β (°) | 105 |
| Volume (ų) | 1140 |
| Z (molecules/unit cell) | 4 |
Note: Data presented is representative of similar structures and serves to illustrate typical parameters.
Computational Chemistry and Theoretical Investigations of Butyl 5 Formyl 1h Imidazole 4 Carboxylate
Quantum Mechanical Studies (QM)
Quantum mechanical methods are fundamental to understanding the intrinsic properties of butyl 5-formyl-1H-imidazole-4-carboxylate at the atomic and electronic levels.
Density Functional Theory (DFT) for Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO), and Electrostatic Potential Maps
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic characteristics of molecules. For imidazole (B134444) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6–311++G(d,p), are standard for optimizing molecular geometry and analyzing electronic properties. nih.gov
Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO): The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For a novel imidazole derivative, (E)-N-((1H-indol-7-yl) methylene)-5-phenyl-1H-imidazol-2-amine (IPA), a HOMO-LUMO gap of 2.80 eV was determined using DFT at the B3LYP/6-311G(d,p) level, which showed good agreement with experimental data. researchgate.net Similar calculations for this compound would elucidate its electronic behavior and potential for charge transfer interactions.
Ab Initio Methods for Geometric Optimization and Energetic Profiles
Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, are employed for high-accuracy calculations of molecular geometries and energies. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark data. For this compound, ab initio calculations would yield a precise three-dimensional structure, including bond lengths, bond angles, and dihedral angles. These optimized geometries are the foundation for further calculations, such as vibrational frequencies and reaction energetics. The energetic profile, determined through methods like a potential energy scan, helps in identifying the most stable conformers of the molecule by analyzing the energy changes associated with the rotation around single bonds. nih.gov
Vibrational Frequency Calculations and Spectroscopic Property Predictions
Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized geometry of this compound, a theoretical spectrum can be generated. iucr.org Comparing this with an experimental spectrum allows for the precise assignment of vibrational bands to specific functional groups and vibrational modes within the molecule. For instance, the characteristic stretching frequencies of the C=O (formyl and ester), C-N, and N-H bonds can be accurately predicted. These calculations not only confirm the molecular structure but also provide insights into the strength of various bonds.
Molecular Dynamics (MD) Simulations: Conformational Space Exploration and Intermolecular Interactions
While quantum mechanics provides a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound, which has rotatable bonds in its butyl chain. By simulating the motion of the molecule in a given environment (e.g., in a solvent or near a biological target), MD can reveal the preferred conformations and the dynamics of conformational changes. acs.orgnih.gov Furthermore, MD simulations are invaluable for studying intermolecular interactions, such as hydrogen bonding and van der Waals forces, between the molecule and its surroundings. acs.org This is crucial for understanding its solubility, aggregation behavior, and binding to biological receptors.
Reaction Mechanism Elucidation and Transition State Analysis via Computational Approaches
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis and transformation of imidazole derivatives, computational methods can be used to map out reaction pathways, identify intermediates, and calculate the energies of transition states. rsc.org For example, the formation of the imidazole ring itself can proceed through various proposed mechanisms, such as the Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia. researchgate.netresearchgate.net Computational studies can determine the most energetically favorable pathway for such reactions. For this compound, theoretical analysis of reactions involving the formyl group (e.g., nucleophilic addition, oxidation, reduction) or the carboxylate group (e.g., hydrolysis, amidation) can provide detailed mechanistic insights and help in optimizing reaction conditions. pharmaguideline.com
Structure-Reactivity and Structure-Selectivity Relationships from a Theoretical Perspective
By systematically modifying the structure of this compound in silico (e.g., by changing substituents) and calculating various electronic and structural parameters, it is possible to establish quantitative structure-activity relationships (QSAR) and structure-selectivity relationships. For instance, the introduction of electron-donating or electron-withdrawing groups at different positions on the imidazole ring would alter the HOMO-LUMO gap, the charge distribution (as seen in MEP maps), and consequently, the molecule's reactivity. iucr.org These theoretical predictions can guide the synthesis of new derivatives with desired properties, such as enhanced biological activity or improved catalytic performance.
Compound Names Mentioned
| Compound Name |
| This compound |
| (E)-N-((1H-indol-7-yl) methylene)-5-phenyl-1H-imidazol-2-amine (IPA) |
| Imidazole |
| Ammonia |
Data Tables
Development of Predictive Models for Chemical Behavior
The development of predictive models for the chemical behavior of molecules like this compound is a cornerstone of modern computational chemistry. These models, primarily Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are designed to correlate the structural or physicochemical properties of a compound with its biological activity or physical characteristics. While specific predictive models exclusively for this compound are not extensively documented in publicly available research, the methodologies applied to other imidazole derivatives provide a clear framework for how such models would be developed.
Theoretical investigations into imidazole derivatives frequently employ computational tools to predict their behavior and interactions. tandfonline.com These studies often form the basis for developing predictive models. For instance, Density Functional Theory (DFT) calculations are utilized to determine the electronic properties and reactivity of imidazole-based compounds. tandfonline.com Such calculations can elucidate the mechanisms of reactions involving these molecules. tandfonline.com
Predictive modeling for imidazole derivatives often involves the following steps:
Data Set Curation: A series of imidazole compounds with known experimental data (e.g., biological activity, reaction rates) is compiled.
Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the series is calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and topological features.
Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical relationship between the calculated descriptors and the experimental data. nih.govnih.gov
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its reliability. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models are instrumental in drug discovery and development for predicting the biological activity of novel compounds. For imidazole derivatives, 2D and 3D-QSAR studies have been successfully applied to understand the structural requirements for various therapeutic activities. nih.gov For example, a study on imidazole-5-carboxylic acid derivatives as angiotensin II receptor antagonists developed 2D-QSAR models that identified key descriptors like the number of methyl groups, chain count, and H-bond acceptors as being beneficial for activity. nih.gov The statistical significance of these models is often evaluated using parameters like the squared correlation coefficient (r²) and the predictive squared correlation coefficient (pred_r²). nih.gov
A hypothetical QSAR study for a series of imidazole carboxylates, including this compound, might yield a model that links specific structural features to a particular biological endpoint.
Table 1: Hypothetical 2D-QSAR Model for a Series of Imidazole Carboxylates
| Descriptor | Coefficient | Description |
| SsCH3Count | 0.25 | Count of single-bonded methyl groups |
| 5Chain Count | 0.18 | Number of 5-membered chains |
| SdsCHE-index | -0.12 | An electrotopological state index |
| H-acceptor count | 0.31 | Number of hydrogen bond acceptors |
Molecular Docking and 3D-QSAR
Molecular docking studies are often used in conjunction with QSAR to provide a three-dimensional perspective of how imidazole derivatives interact with biological targets. jchemrev.comresearchgate.net These studies can reveal key amino acid residues involved in binding and help to rationalize the structure-activity relationships observed in QSAR models. The insights gained from docking can then be used to inform the development of 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These models use 3D grid-based fields to represent the steric and electrostatic properties of the molecules, providing a more detailed understanding of the structural requirements for activity. nih.gov
Table 2: Representative Physicochemical Properties Used in Predictive Models
| Property | Description |
| Molar Refractivity | A measure of the total polarizability of a mole of a substance. |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. |
| Number of Rotatable Bonds | A measure of molecular flexibility. |
| Number of H-bond Acceptors | The number of atoms that can accept a hydrogen bond. |
| Number of H-bond Donors | The number of atoms that can donate a hydrogen bond. |
These properties, among others, are frequently used as descriptors in the development of predictive models for the chemical behavior of organic molecules like this compound. ambeed.com The ultimate goal of these computational efforts is to enable the in silico design of new imidazole derivatives with optimized properties for a wide range of applications. mdpi.com
Emerging Research Directions and Future Perspectives in Imidazole Carboxylate Chemistry
Innovations in Green and Sustainable Synthetic Methodologies
The chemical industry's shift towards sustainability has spurred the development of environmentally benign synthetic methods for complex molecules like imidazole (B134444) carboxylates. researchgate.netresearchgate.net Researchers are increasingly abandoning traditional, often harsh, synthesis conditions in favor of greener alternatives that reduce waste, save energy, and utilize less toxic substances. researchgate.net
Key innovations in this area include:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically reducing reaction times and often improving yields compared to conventional heating. rasayanjournal.co.in For imidazole-4-carboxylates, microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides provides a rapid and efficient one-pot route to diversely functionalized products. nih.govnih.gov This method avoids the need to isolate intermediates, streamlining the entire process. nih.gov
Solvent-Free Reactions: Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free, microwave-assisted reactions, such as the ring-opening of epoxides with imidazoles, have proven effective for generating new derivatives with high efficiency. mdpi.com
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains significant portions of all starting materials. The synthesis of functionalized imidazoles via one-pot MCRs, sometimes in green solvents like N-formylmorpholine, represents a sustainable and atom-economical approach. nih.goviau.ir
These green methodologies are not only environmentally beneficial but also offer economic advantages through increased efficiency and reduced costs, paving the way for the sustainable production of butyl 5-formyl-1H-imidazole-4-carboxylate and related compounds.
Exploration of Novel Chemical Transformations and Derivatization Strategies
The presence of both a formyl (-CHO) and a butyl carboxylate (-COOBu) group on the imidazole ring of this compound offers a versatile platform for creating a diverse library of new molecules. The electron-withdrawing nature of these groups polarizes the imidazole ring, influencing its reactivity.
Current research focuses on leveraging these functional groups for novel transformations:
Derivatization of the Formyl Group: The aldehyde functionality is a gateway to numerous chemical transformations. For instance, in the closely related compound 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde, the formyl group readily undergoes condensation reactions with various anilines to form Schiff base derivatives. banglajol.inforesearchgate.net This strategy can be applied to synthesize a wide range of imine-linked imidazole analogues with potential applications in medicinal chemistry.
Transformations of the Carboxylate Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a key intermediate. For example, 1,5-diaryl-1H-imidazole-4-carboxylic acids can be converted into their corresponding carbohydrazide (B1668358) derivatives. This transformation introduces a new functional handle for further elaboration or for modulating the compound's biological or material properties.
Multicomponent Synthesis of Substituted Imidazole-4-carboxylates: One-pot multicomponent procedures allow for the systematic variation of substituents at different positions of the imidazole ring. By choosing different primary amines, aldehydes, and 1,2-diaza-1,3-diene partners, researchers can create a wide array of 3-alkyl- and 3-aryl-imidazole-4-carboxylates, demonstrating precise control over the final molecular architecture. nih.gov
These strategies are crucial for exploring the structure-activity relationships of imidazole derivatives and for developing new compounds with tailored properties.
Integration of Machine Learning and Artificial Intelligence in Reaction Design and Optimization
Key applications of AI in this context include:
Reaction Condition Optimization: Machine learning algorithms can predict optimal reaction conditions (e.g., temperature, solvent, catalyst) by analyzing vast datasets of chemical reactions. beilstein-journals.orgnih.gov This is often achieved through active learning frameworks, where the algorithm suggests experiments to perform, learns from the results, and iteratively refines the conditions to maximize objectives like yield and selectivity. nih.govyoutube.com
Retrosynthetic Analysis: AI platforms can perform complex retrosynthetic analysis, breaking down a target molecule into simpler, commercially available precursors. philadelphia.edu.joyoutube.com These tools, trained on millions of known reactions, can propose multiple synthetic routes, sometimes identifying more efficient or innovative pathways than those conceived by human chemists. chemcopilot.comnih.gov
Forward Reaction Prediction: Complementing retrosynthesis, forward prediction models assess the feasibility of a proposed reaction step, predicting the likely products from a given set of reactants and conditions. nih.gov This helps validate the routes suggested by retrosynthesis algorithms. philadelphia.edu.jo
Advanced Materials Science Applications through Imidazole Carboxylate Derivatives
The unique structural and electronic properties of the imidazole ring make its derivatives highly valuable in the field of materials science. researchgate.net The ability to functionalize the imidazole core, as with the formyl and carboxylate groups, allows for fine-tuning of properties for specific applications.
Emerging applications for imidazole carboxylate derivatives include:
Organic Light-Emitting Diodes (OLEDs): Imidazole derivatives are widely used in OLEDs due to their excellent thermal stability, and strong electron-withdrawing properties, which make them suitable as emitters, hosts, and electron-transporting materials. researchgate.nettandfonline.comresearchgate.net By attaching different functional groups, such as carbazole (B46965) moieties, researchers can create bipolar materials that emit deep-blue light, a critical component for next-generation displays and lighting. nih.govmdpi.comnih.govktu.edu
Coordination Polymers and MOFs: The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group are excellent coordination sites for metal ions. This makes imidazole carboxylate derivatives ideal building blocks (ligands) for constructing coordination polymers and metal-organic frameworks (MOFs). nih.govmdpi.comacs.org These materials possess highly ordered porous structures with potential applications in gas storage, separation, and catalysis. nih.goviucr.orgmdpi.com
Functionalized Nanoparticles: Imidazole dicarboxylic acid has been used to functionalize silver nanoparticles, creating dual colorimetric sensors for detecting zinc ions and homocysteine. nih.gov This demonstrates the potential for using these molecules to create novel chemosensors.
The versatility of the imidazole carboxylate scaffold ensures its continued exploration for creating new materials with advanced optical, electronic, and structural properties.
Detailed Mechanistic Understanding through Advanced Spectroscopic and Computational Integration
A deep understanding of reaction mechanisms and molecular properties is fundamental to designing better synthetic routes and more effective functional molecules. The integration of advanced spectroscopic techniques with high-level computational methods provides unparalleled insight into the behavior of imidazole derivatives.
Modern approaches include:
Spectroscopic Characterization: Techniques like Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used to confirm the structure of newly synthesized imidazole derivatives. banglajol.infousc.edu UV-Vis spectroscopy helps to understand the electronic transitions within the molecule. usc.edu
X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive, three-dimensional structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern how molecules pack in the solid state. iucr.orgiucr.org
Computational Chemistry (DFT): Density Functional Theory (DFT) calculations are a powerful tool for complementing experimental data. nih.gov DFT can be used to:
Optimize molecular geometries and predict spectroscopic data (IR, NMR), which can be compared with experimental results for validation. iucr.org
Analyze the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to understand reactivity and electronic properties. nih.gov
Map the Molecular Electrostatic Potential (MEP) to identify electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack. nih.gov
Elucidate complex reaction mechanisms and transition states that are difficult to observe experimentally.
By combining these experimental and theoretical methods, researchers can build a comprehensive picture of the structure-property relationships in molecules like this compound, guiding the rational design of future compounds. nih.gov
Q & A
Q. Optimization Strategies :
- Use anhydrous conditions and inert atmosphere to prevent hydrolysis of the formyl group.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to isolate intermediates.
- Purify via column chromatography (SiO₂, gradient elution with ethyl acetate/hexane) to separate polar by-products .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer :
Key techniques include:
¹H/¹³C NMR :
- Formyl proton: δ 9.8–10.2 ppm (singlet).
- Imidazole protons: δ 7.2–8.1 ppm (split due to ring protons and substituents) .
IR Spectroscopy :
Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching theoretical mass (±0.001 Da) .
Q. Methodological Answer :
DFT Calculations :
- Optimize geometry using B3LYP/6-31G(d) to assess electron density at the formyl carbon.
- Calculate Fukui indices to predict nucleophilic/electrophilic sites .
Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction pathways .
Transition State Analysis : Identify energy barriers for formyl group reactions (e.g., nucleophilic addition) using QM/MM methods .
Q. Application :
- Predict regioselectivity in Schiff base formation or condensation reactions .
Advanced: How should researchers resolve contradictions in crystallographic data for this compound?
Q. Methodological Answer :
Data Collection : Ensure high-resolution (<1.0 Å) X-ray data to reduce noise.
Refinement Tools : Use SHELXL for small-molecule refinement:
- Apply TWIN/BASF commands for twinned crystals.
- Validate with R-factor convergence (<5% discrepancy) .
Validation Software : Check using PLATON/ADDSYM to detect missed symmetry or disorder .
Q. Case Study :
- For tert-butyl analogs, SHELX successfully resolved disorder in the butyl chain via iterative refinement .
Basic: What purification strategies are effective for isolating this compound?
Q. Methodological Answer :
Liquid-Liquid Extraction : Separate from polar by-products using ethyl acetate/water.
Column Chromatography :
- Stationary phase: Silica gel (230–400 mesh).
- Mobile phase: Ethyl acetate/hexane (1:4 to 1:2 gradient).
Recrystallization : Use ethanol/water (7:3) at 4°C for high-purity crystals .
Q. Key Consideration :
Advanced: How does the electronic environment of the imidazole ring influence spectroscopic and reactivity profiles?
Q. Methodological Answer :
NMR Analysis :
- Electron-withdrawing groups (e.g., formyl) deshield adjacent protons, shifting δ upfield.
- Ring current effects split imidazole proton signals .
Reactivity :
- The formyl group enhances electrophilicity at C-5, facilitating nucleophilic additions.
- Conjugation with the ester group stabilizes resonance structures, affecting pKa (~4.5 for imidazole NH) .
Q. Experimental Validation :
Advanced: What strategies mitigate side reactions during functionalization of the formyl group?
Q. Methodological Answer :
Protecting Groups : Temporarily protect the formyl group as a dimethyl acetal (using MeOH/H⁺) before modifying other sites .
Low-Temperature Reactions : Conduct reactions at –20°C to suppress aldol condensation.
Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to direct regioselectivity in nucleophilic additions .
Q. Case Study :
- In angiotensin II antagonist synthesis, controlled formyl group reactions minimized dimerization .
Basic: How can researchers validate the purity of this compound?
Q. Methodological Answer :
HPLC : Use a C18 column (UV detection at 254 nm) with acetonitrile/water (70:30) mobile phase. Purity >98% indicates minimal impurities .
Melting Point : Compare experimental m.p. with literature values (±2°C tolerance).
Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .
Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Methodological Answer :
Reactor Design : Use jacketed reactors for precise temperature control during exothermic steps (e.g., formylation).
Solvent Recovery : Implement distillation systems to recycle butanol and DMF.
Process Analytical Technology (PAT) :
- In-line FTIR to monitor formyl group stability.
- Optimize crystallization kinetics to ensure consistent particle size .
Advanced: How can structural modifications enhance the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
